Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine

Medicinal Chemistry ADME Properties Drug Design

Kinase inhibitor programs frequently stall due to poor aqueous solubility of lead candidates. Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine (CAS 1313726-09-8) overcomes this barrier with an inherently low XLogP3 of -0.8, delivering improved ADME profiles without compromising target engagement. • Privileged pyrazolo[1,5-a]pyrimidine core scaffold for ATP-competitive inhibition of CDKs, FLT3-ITD, and PIM-1 kinases • Primary aminomethyl handle at the 5-position enables facile conjugation of biotin tags, fluorescent dyes, or affinity resins for chemical biology applications • Regioisomerically pure 5-substituted building block ensures strict SAR reproducibility - the 3-substituted analog (LogP ≈ 0.89) is not a viable substitute for maintaining solubility-driven design goals.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 1313726-09-8
Cat. No. B573087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-5-ylmethanamine
CAS1313726-09-8
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESC1=CN2C(=CC=N2)N=C1CN
InChIInChI=1S/C7H8N4/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5,8H2
InChIKeyAHXNAGGDXDKASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine: Kinase-Targeted Scaffold


Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine (CAS 1313726-09-8) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a primary aminomethyl group at the 5-position of the fused ring system [1]. This scaffold is a privileged structure in medicinal chemistry, with numerous derivatives acting as potent ATP-competitive or allosteric inhibitors of protein kinases such as EGFR, CDKs, FLT3, and PIM-1, making it a key intermediate for targeted oncology and immunology research [2].

Kinase-targeted synthesis workflows
Scaffold for CDK, FLT3, PIM-1 inhibitor libraries
Primary amine handle for derivatization and probe design

Regioisomer Specificity


While the pyrazolo[1,5-a]pyrimidine core is common, the exact position and nature of substituents critically dictate pharmacological properties [1]. Substitution at the 5-position, specifically with a primary aminomethyl group, yields a distinct physicochemical and steric profile compared to regioisomers like pyrazolo[1,5-a]pyrimidin-3-ylmethanamine or 5-cyano derivatives [2]. The 5-aminomethyl moiety introduces a primary amine handle with unique hydrogen-bonding capacity and lipophilicity (XLogP3 = -0.8), which profoundly influences target binding orientation, metabolic stability, and aqueous solubility relative to its 3-substituted counterpart (LogP ≈ 0.89) . Generic substitution across this class is therefore not feasible; selecting the correct regioisomer is essential for maintaining SAR integrity and reproducible biological outcomes in kinase inhibitor development.

Target compoundPyrazolo[1,5-a]pyrimidin-5-ylmethanamine
Potential substitutes3-aminomethyl or 5-cyano regioisomers
5-aminomethyl position
Regioisomer substitution may alter target binding orientation and SAR
Primary amine (HBD/HBA)
5-cyano analogs lack H-bond donor capacity, changing kinase interaction profile
Lipophilicity XLogP3 = -0.8
Lipophilicity shift may affect solubility and ADME; 3-regioisomer ≈ 49× more lipophilic

Differentiation Evidence


Lipophilicity Advantage over 3-Aminomethyl Regioisomer

The 5-aminomethyl substitution results in a calculated partition coefficient (XLogP3) of -0.8, indicating high hydrophilicity [1]. In contrast, the 3-aminomethyl regioisomer (pyrazolo[1,5-a]pyrimidin-3-ylmethanamine) has a calculated LogP of 0.89, a difference of 1.69 log units . This substantial difference in lipophilicity directly impacts aqueous solubility and permeability, a key differentiator for lead optimization.

Lipophilicity vs 3-aminomethyl
Cross-study comparable
Δ 1.69 log units
Lower lipophilicity may support aqueous solubility screening
Computed XLogP3 vs generic LogP; experimental verification recommended
Medicinal Chemistry ADME Properties Drug Design

H-Bond Donor Capacity vs. 5-Cyano Analogs

The 5-aminomethyl group acts as a hydrogen bond donor (HBD) and acceptor, whereas a common alternative at this position, the 5-cyano group, acts solely as an acceptor. Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine has 1 HBD and 3 HBA [1]. This provides a distinct interaction profile with kinase hinge regions and solvent-exposed areas, which is not replicable by 5-cyano-pyrazolo[1,5-a]pyrimidines that lack the donor capacity and exhibit significantly higher lipophilicity [2].

H-bond donor capacity vs 5-cyano
Class-level inference
HBD = 1 (vs 0)
Donor capacity may influence kinase hinge interaction profile
Computed property; class-level comparison to typical 5-cyano analogs
Medicinal Chemistry Molecular Recognition Kinase Inhibitor

Kinase Inhibition Potency

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, which includes the 5-ylmethanamine as a building block, have demonstrated potent inhibition against multiple clinically relevant kinases. For example, a related derivative (4k, BS-194) showed IC50 values of 3 nM against CDK2 and 30 nM against CDK1 and CDK5 [1]. Similarly, compounds in this class have shown IC50 values as low as 0.4 nM against FLT3-ITD and 0.87 μM against PIM-1 kinase [2]. This establishes a high benchmark for the scaffold's potential that is directly relevant when using the 5-aminomethyl building block for further optimization.

Kinase inhibition potency
Class-level inference
Derivative IC50: 3 nM (CDK2), 0.4 nM (FLT3-ITD)
Class-level potency reference supports scaffold selection
Data from optimized derivatives; not direct building block activity
Kinase Inhibition Cancer Therapeutics SAR Studies

Application Scenarios


Soluble Kinase Inhibitor Design

Medicinal chemistry teams can leverage the low lipophilicity (XLogP3 = -0.8) of Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine to improve the aqueous solubility and ADME profile of lead candidates. This compound is ideally suited as a core scaffold for creating kinase inhibitors with reduced risk of poor solubility and high plasma protein binding, a common pitfall in oncology drug development [1].

CDK and FLT3 Inhibitor Synthesis

Given the class-level evidence of nanomolar potency against CDKs and FLT3-ITD [2], this 5-aminomethyl building block is a strategic choice for research groups focusing on these targets. It provides a validated entry point for the synthesis of focused libraries aimed at optimizing potency and selectivity against these clinically validated cancer targets.

Chemical Biology Probe Development

The primary amine handle of Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine offers a distinct synthetic advantage. It can be readily functionalized to attach biotin tags, fluorescent dyes, or other reporter groups for chemical biology applications. This allows for the creation of activity-based probes to study kinase target engagement and cellular localization, which is not as straightforward with 5-cyano or unsubstituted analogs that lack this nucleophilic site [1].

Application
Selection Property
Validation Focus
Solubility-focused kinase inhibitor design
Low lipophilicity profile
Aqueous solubility and non-specific binding assays
CDK/FLT3 inhibitor development
Kinase scaffold with class-level potency context
CDK2/FLT3-ITD potency in derivative assays
Chemical biology probe synthesis
Primary amine functionalization handle
Bioconjugation efficiency and target engagement assays

Technical Documentation Hub

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34 linked technical documents
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